molecular formula C10H6FNO3 B1345807 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid CAS No. 607-40-9

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

Cat. No.: B1345807
CAS No.: 607-40-9
M. Wt: 207.16 g/mol
InChI Key: LJWTUAHUOKMKCZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (CAS: 607-40-9) is a heterocyclic compound featuring a quinoline backbone substituted with a fluorine atom at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₀H₆FNO₃, with a molecular weight of 207.16 g/mol .

Properties

IUPAC Name

6-fluoro-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWTUAHUOKMKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611445
Record name 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-40-9
Record name 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2-hydroxyquinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin derivatives with phenyl acetic acid in the presence of sodium acetate as a catalyst . Another approach involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at position 4 undergoes decarboxylation under thermal or catalytic conditions, yielding 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines. This reaction is critical for generating derivatives with modified bioactivity profiles.

Conditions :

  • Thermal decarboxylation at elevated temperatures (150–200°C).

  • Catalytic decarboxylation using transition-metal catalysts.

Products :

  • 6-Fluoro-2-phenylquinoline derivatives : Retain fluorine and hydroxyl groups while eliminating CO₂ .

Esterification and Amide Formation

The carboxylic acid group participates in esterification and amide-coupling reactions, enabling modifications for drug design.

Esterification

Reagents : Methanol or ethanol with acid catalysis (e.g., H₂SO₄).
Conditions : Reflux at 60–80°C for 6–12 hours.
Products :

  • Methyl or ethyl esters (e.g., methyl 6-fluoro-2-hydroxyquinoline-4-carboxylate) .

Amide Formation

Reagents : Amines with coupling agents (EDC, HOBt).
Conditions : Room temperature in DMF.
Products :

  • 6-Fluoro-2-hydroxyquinoline-4-carboxamides : Retain fluorine and hydroxyl groups while introducing diverse amine substituents .

Substitution at the Hydroxyl Group

The hydroxyl group at position 2 undergoes alkylation or aralkylation to form ether derivatives.

Reagents :

  • Alkyl halides (e.g., methyl iodide) or aralkyl halides.

  • Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

Conditions :

  • 60–80°C for 8–24 hours.

Products :

  • 2-Alkoxy/aralkoxy-6-fluoroquinoline-4-carboxylic acids : Ether derivatives with enhanced lipophilicity .

Fluorine Substitution Reactions

The fluorine atom at position 6 can be replaced under nucleophilic aromatic substitution (SNAr) conditions.

Reagents :

  • Nucleophiles (e.g., amines, thiols).

  • Catalytic base (e.g., NaOH, KOH).

Conditions :

  • 80–120°C in DMSO or DMF.

Products :

  • 6-Amino/6-thioquinoline-4-carboxylic acids : Derivatives with altered electronic properties .

Oxidation and Reduction

The quinoline ring and functional groups participate in redox reactions.

Oxidation

Reagents : KMnO₄ or CrO₃ in acidic conditions.
Products :

  • Quinoline-2,4-dione derivatives : Oxo groups introduced at positions 2 and 4 .

Reduction

Reagents : NaBH₄ or LiAlH₄ in anhydrous THF.
Products :

  • Hydroxyquinoline derivatives : Reduction of oxo groups to hydroxyl .

Comparative Reaction Table

Reaction Type Reagents/Conditions Key Products References
DecarboxylationThermal (150–200°C)6-Fluoro-2-phenylquinolines
EsterificationMeOH/H₂SO₄, refluxMethyl 6-fluoro-2-hydroxyquinoline-4-carboxylate
Amide CouplingEDC/HOBt, DMF, rt6-Fluoro-2-hydroxyquinoline-4-carboxamides
Hydroxyl AlkylationR-X, K₂CO₃, DMF, 60°C2-Alkoxy-6-fluoroquinoline-4-carboxylic acids
Fluorine SubstitutionAmines, NaOH, DMSO, 100°C6-Aminoquinoline-4-carboxylic acids
OxidationKMnO₄, H₂SO₄Quinoline-2,4-dione derivatives

Mechanistic Insights

  • Decarboxylation : Proceeds via a six-membered transition state, releasing CO₂ and forming a stabilized carbanion intermediate .

  • SNAr Fluorine Replacement : Fluorine’s electronegativity activates the ring for nucleophilic attack, with deprotonation stabilizing intermediates .

  • Amide Coupling : Carboxylic acid activation via EDC forms an O-acylisourea intermediate, enabling nucleophilic amine attack .

Scientific Research Applications

Antimicrobial Properties

Research indicates that various quinoline derivatives exhibit significant antimicrobial activity. 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid has been evaluated for its potential against a range of pathogens, including bacteria and fungi.

Case Study: Antibacterial Activity

  • A study demonstrated that derivatives of quinoline, including 6-fluoro compounds, showed effective inhibition against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve interference with bacterial DNA synthesis and enzyme activity .

Anticancer Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells.

Case Study: In Vitro Studies

  • In vitro studies have revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action is thought to involve the modulation of cell cycle regulators and apoptotic pathways .

Neurological Disorders

Quinolines are known for their neuroactive properties, and this compound is no exception.

Case Study: Neuroprotective Effects

  • Research has indicated that this compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a significant role .

Anti-inflammatory Effects

Quinoline derivatives are also investigated for their anti-inflammatory properties.

Data Table: Anti-inflammatory Activity

CompoundInhibition (%)Target Enzyme
This compound75%COX-2
Other quinoline derivatives50%-70%Various inflammatory mediators

This table summarizes findings from studies showing that the compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Cardiovascular Applications

Some quinoline derivatives have been reported to influence cardiovascular health by modulating lipid profiles and reducing blood pressure.

Case Study: Lipid Regulation

  • Experimental models have shown that this compound can reduce serum cholesterol levels and improve endothelial function, suggesting potential applications in treating hyperlipidemia and hypertension .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Features:

  • The hydroxyl group contributes to hydrogen bonding, influencing solubility and interactions with biological targets .
  • Therapeutic Potential: Analogues of 4-quinolinecarboxylic acids, such as NSC 368390 (DuP-785), a sodium salt derivative, demonstrate potent antitumor activity against human colon, breast, and lung carcinomas, with >90% growth inhibition in xenograft models .

Structural and Functional Analogues

The following table summarizes key structural variations, physicochemical properties, and biological activities of 6-fluoro-2-hydroxyquinoline-4-carboxylic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Solubility Reference
This compound 6-F, 2-OH, 4-COOH C₁₀H₆FNO₃ 207.16 Anticancer candidate (preclinical studies)
6-Methoxy-2-arylquinoline-4-carboxylate 6-OCH₃, 2-aryl, 4-COOCH₃ Varies ~280–320 P-glycoprotein inhibition; moderate water solubility
6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid 6-Cl, 2-O-propargyl, 4-COOH C₁₃H₉ClNO₃ 274.67 Synthetic intermediate; low solubility in polar solvents
2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid 6-OCF₃, 2-Ph, 4-COOH C₁₇H₁₀F₃NO₃ 351.26 Not reported; predicted high lipophilicity
6-Fluoro-2-phenylquinoline-4-carboxylic acid 6-F, 2-Ph, 4-COOH C₁₆H₁₀FNO₂ 267.25 Moderate antitumor activity; solubility enhanced via salt formation
6-Fluoro-1-(4-fluoro-2-methylphenyl)-4-oxo-7-piperazinylquinoline-3-carboxylic acid 6-F, 1-(4-F-2-MePh), 4-oxo, 7-piperazinyl C₂₂H₂₀F₂N₃O₃ 412.41 Antibacterial/antiviral potential; improved bioavailability
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(2-OH-Ph), 4-COOH C₁₆H₁₀ClNO₃ 299.71 Unreported activity; enhanced hydrogen bonding capacity

Key Research Findings

Anticancer Activity
  • NSC 368390 (DuP-785): A sodium salt of a 6-fluoro-2-biphenylquinoline-4-carboxylic acid derivative, exhibited 98% inhibition of DLD-2 colon cancer growth at 25 mg/kg (daily for 9 days). Comparatively, fluorouracil showed only moderate efficacy .
  • 6-Fluoro-2-phenylquinoline-4-carboxylic acid: Demonstrated lower potency than NSC 368390, highlighting the importance of the biphenyl group at position 2 for enhanced tumor penetration .
Solubility and Bioavailability
  • Sodium Salt Derivatives: NSC 368390’s water solubility facilitated oral and intravenous administration, unlike non-ionic analogues requiring organic solvents .
  • 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Exhibited solvent-dependent solubility, with poor aqueous solubility but high solubility in DMSO .

Mechanistic Insights

  • Fluorine Substitution : Enhances metabolic stability and electron-withdrawing effects, improving binding to enzyme active sites (e.g., topoisomerase inhibition) .
  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups improve hydrogen bonding but reduce lipophilicity, whereas methoxy groups balance solubility and membrane permeability .

Biological Activity

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and antimalarial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline ring system with specific functional groups:

  • Fluorine atom at position 6
  • Hydroxy group at position 2
  • Carboxylic acid group at position 4

These modifications can significantly influence the compound's biological activity and pharmacological properties. The molecular formula is C10H7FNO3, and it has a CAS number of 607-40-9. Its unique structure suggests potential for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with a quinoline structure often exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains. The presence of the fluorine atom may enhance these properties by improving the lipophilicity and bioavailability of the compound, which is critical for effective antimicrobial action.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
2-Hydroxyquinoline-4-carboxylic acidS. aureus18
Nitro-substituted quinolinesVarious strains20+

Antiviral Activity

In vitro studies have demonstrated that quinoline derivatives can exhibit antiviral activity against several viruses, including dengue virus. For example, a related study reported that certain quinoline derivatives showed significant inhibitory effects on dengue virus serotype 2, with half-maximal inhibitory concentrations (IC50) as low as 0.49 µM .

Table 2: Antiviral Efficacy of Quinoline Derivatives

CompoundVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Iso-Pr substituted quinolineDengue virus DENV23.0316.065.30
Iso-Bu substituted quinolineDengue virus DENV20.4919.3939.5

Antimalarial Activity

The compound also shows promise as an antimalarial agent. A series of studies on quinoline derivatives indicated moderate to high potency against Plasmodium falciparum, the causative agent of malaria. Notably, compounds similar to this compound were found to inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

Table 3: Antimalarial Activity of Quinoline Derivatives

CompoundModel OrganismED90 (mg/kg)Reference
DDD107498 (related compound)P. berghei<1
Novel quinoline derivativesP. falciparumEC50 = 120 nM

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial or viral replication.
  • Alteration of Membrane Permeability : The presence of fluorine may enhance membrane permeability, allowing better access to intracellular targets.
  • Formation of Coordination Complexes : The functional groups in the compound allow for potential coordination with metal ions, which can further enhance its biological activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of quinoline derivatives:

  • A study on antiplasmodial activity demonstrated that modifications to the quinoline structure could lead to improved efficacy against malaria while maintaining low toxicity profiles in human cells .
  • Another research focused on the synthesis and biological evaluation of various quinoline derivatives highlighted their broad-spectrum antimicrobial and antiviral activities, suggesting a promising avenue for drug development .

Q & A

Q. What are the common synthetic routes for 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis of fluorinated quinoline derivatives often employs condensation reactions, such as the Pfitzinger reaction, which involves isatin derivatives and ketones in alkaline media . For fluorinated analogs, reductive cyclization of intermediates (e.g., keto esters) is critical to introducing fluorine at specific positions while preserving the carboxylic acid and hydroxyl groups . Optimization includes adjusting pH, temperature (e.g., 80–100°C), and catalysts (e.g., sodium acetate) to improve yield and purity. Analytical techniques like HPLC and TLC are used to monitor reaction progress .

Q. What analytical methods are recommended for confirming the molecular structure and purity of this compound?

  • X-ray crystallography : Resolves bond angles, substituent positions, and hydrogen bonding patterns (e.g., O–H···O interactions in the quinoline ring) .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution and hydroxyl group presence. For example, 19F^{19}\text{F} NMR typically shows peaks near -120 ppm for aromatic fluorine .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at 221.03 g/mol) .
  • HPLC : Assesses purity (>95% for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How does the fluorine substituent influence the compound’s solubility and stability in biological assays?

The electron-withdrawing fluorine at position 6 enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours, making it suitable for short-term assays. Co-solvents like DMSO (≤1% v/v) are recommended to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cancer cell lines) or impurity profiles. Strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (MIC values) and NCI-60 panels for anticancer screening .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Comparative SAR studies : Modifying the 2-hydroxy or 4-carboxylic acid groups can isolate contributions of fluorine to activity .

Q. What strategies improve the yield of fluorinated quinoline derivatives during scale-up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity for fluorine incorporation .
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps, minimizing byproducts like di-fluorinated analogs .
  • Purification optimization : Use preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to separate closely related impurities .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact target binding in enzyme inhibition studies?

  • Fluorine’s electronegativity : Strengthens hydrogen bonding with kinases (e.g., EGFR) compared to chlorine or bromine, as shown in docking studies .
  • Steric effects : Bulkier halogens at position 6 reduce binding affinity by ~50% in kinase assays, confirmed via crystallographic data .
  • Bioisosteric replacements : Sulfonic acid groups at position 4 retain activity but alter pharmacokinetics (e.g., plasma protein binding) .

Methodological Challenges

Q. What techniques are used to analyze tautomeric equilibria between keto and enol forms in solution?

  • Variable-temperature NMR : Detects shifts in hydroxyl proton signals (e.g., δ 12.5 ppm for enol vs. δ 10.8 ppm for keto forms) .
  • UV-Vis spectroscopy : Absorbance at 320 nm (enol) vs. 290 nm (keto) in ethanol/water mixtures quantifies tautomer ratios .

Q. How can researchers address low yields in Pd-catalyzed coupling reactions involving this compound?

  • Ligand optimization : Bidentate ligands (e.g., XPhos) improve catalytic efficiency in Suzuki-Miyaura reactions .
  • Protecting groups : Temporarily protecting the 2-hydroxy group with acetyl prevents side reactions during cross-coupling .

Structural and Computational Insights

Q. What computational models predict the compound’s interaction with DNA gyrase or topoisomerase IV?

Molecular dynamics simulations (AMBER force field) highlight fluorine’s role in stabilizing π-stacking with DNA bases. MM-PBSA calculations estimate binding energies of -8.2 kcal/mol for gyrase inhibition .

Q. How does crystallographic data inform the design of analogs with enhanced metabolic stability?

X-ray structures reveal that fluorine’s van der Waals interactions with cytochrome P450 active sites reduce oxidative metabolism. Analogs with 6-fluoro-8-methoxy substitutions show 3-fold longer half-lives in microsomal assays .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

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